One specific method described in the literature [] utilizes a dynamic ligation screening (DLS) approach, a fragment-based drug discovery (FBDD) methodology. This method led to the identification of 3-(3-aminophenyl)-2H-chromen-2-one as a competitive inhibitor of the β-secretase (BACE-1) enzyme, which is implicated in Alzheimer's disease.
The molecular structure of 3-(3-aminophenyl)-2H-chromen-2-one consists of a coumarin core with a 3-aminophenyl substituent at the 3-position. Theoretical analyses, including density functional theory (DFT) computations, have been performed to study the optimized geometric structure of 3-(3-aminophenyl)-2H-chromen-2-one []. The studies utilized basis sets such as B3LYP/DGDZVP and B3LYP/6-311G(d,p) to evaluate its stability and molecular reactivity. The HOMO-LUMO energy gap, hardness (η), softness (s), chemical potential (μ), and electronegativity (χ) were determined to assess its chemical behavior.
For example, 3-(3-aminophenyl)-2H-chromen-2-one was used as a building block in a structure-activity relationship (SAR) study to identify more potent BACE-1 inhibitors []. Researchers explored different substituents and modifications to the core structure, leading to the development of novel, entirely fragment-based BACE-1 inhibitors with improved binding affinity.
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